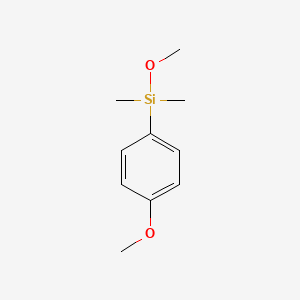

Methoxy(4-methoxyphenyl)dimethylsilane

描述

Context within Organosilicon Chemistry

Organosilicon chemistry is a branch of organometallic chemistry that studies compounds containing carbon-silicon bonds. These compounds often exhibit unique reactivity and properties compared to their carbon-only counterparts. Methoxy(4-methoxyphenyl)dimethylsilane is a member of the arylsilane subclass of organosilicon compounds. The presence of the aromatic (4-methoxyphenyl) ring directly attached to the silicon atom is a defining feature.

The reactivity of this compound is influenced by the electronic effects of its substituents. The dimethylsilyl group is a common motif in organosilicon chemistry, and the methoxy (B1213986) group attached to the silicon atom can act as a leaving group in certain reactions. The 4-methoxyphenyl (B3050149) group, with its electron-donating methoxy substituent on the phenyl ring, can influence the electronic environment of the silicon center and participate in various chemical transformations. This compound is a clear, colorless oil and is sensitive to moisture.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 62244-48-8 |

| Molecular Formula | C10H16O2Si |

| Molecular Weight | 196.32 g/mol |

| Appearance | Clear colorless liquid |

| Sensitivity | Moisture Sensitive |

Academic Significance and Research Trajectories

The academic significance of this compound lies primarily in its potential as a versatile building block and a tool for studying reaction mechanisms in organic and organometallic chemistry. Research involving this and similar arylsilanes often explores their utility in carbon-carbon and carbon-heteroatom bond-forming reactions.

One of the most significant research trajectories for arylsilanes is their application in Fleming-Tamao oxidation . This reaction is a powerful method for the stereospecific conversion of a carbon-silicon bond to a carbon-oxygen bond, effectively transforming an organosilane into an alcohol or a phenol. wikipedia.orgjk-sci.com While specific studies detailing this compound as the substrate are not prevalent in readily available literature, the general mechanism provides a clear framework for its potential reactivity. The 4-methoxyphenyl group can be cleaved and replaced with a hydroxyl group, making the parent compound a stable precursor to 4-methoxyphenol. The Fleming-Tamao oxidation allows organosilanes to be used as "masked hydroxyl groups," which can be carried through various synthetic steps where a free hydroxyl group would not be tolerated. organic-chemistry.org

Another important area of research for arylsilanes is their use in transition-metal-catalyzed cross-coupling reactions . The Hiyama cross-coupling, for instance, utilizes organosilanes as coupling partners with organic halides to form new carbon-carbon bonds. The presence of the methoxy group on the silicon atom in this compound can facilitate the transmetalation step in the catalytic cycle of these reactions. Research has shown that aryltrimethoxysilanes, which are structurally related, participate in Hiyama coupling reactions. preprints.org This suggests a potential research trajectory for this compound in the synthesis of biaryl compounds, which are important structures in medicinal chemistry and materials science.

Furthermore, organosilicon compounds, in general, are widely investigated as precursors for silicon-based materials . The ability of this compound to undergo hydrolysis and condensation reactions due to its methoxysilyl group makes it a potential monomer or cross-linking agent in the synthesis of silicones (polysiloxanes). ontosight.ai These materials have diverse applications ranging from elastomers and resins to coatings and biomedical devices. Research in this area would focus on how the incorporation of the 4-methoxyphenyl group influences the properties of the resulting polymer, such as its thermal stability, refractive index, or surface properties.

While detailed, published research focusing solely on this compound is limited, its structural features strongly suggest its utility in these established and significant areas of chemical research. Future investigations will likely provide more concrete examples of its application and further delineate its specific advantages in organic synthesis and materials science.

Table 2: Potential Research Applications of this compound

| Research Area | Potential Application |

| Fleming-Tamao Oxidation | Precursor to 4-methoxyphenol, serving as a masked hydroxyl group. |

| Hiyama Cross-Coupling | Synthesis of biaryl compounds containing the 4-methoxyphenyl moiety. |

| Materials Science | Monomer or precursor for the synthesis of functionalized silicones and polysiloxanes. |

Structure

3D Structure

属性

IUPAC Name |

methoxy-(4-methoxyphenyl)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2Si/c1-11-9-5-7-10(8-6-9)13(3,4)12-2/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZIQYZVZFTFBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)[Si](C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211298 | |

| Record name | Silane, methoxy(4-methoxyphenyl)dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62244-48-8 | |

| Record name | Silane, methoxy(4-methoxyphenyl)dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062244488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, methoxy(4-methoxyphenyl)dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methoxy 4 Methoxyphenyl Dimethylsilane

Established Synthetic Pathways

The formation of the silicon-carbon bond is the crucial step in the synthesis of Methoxy(4-methoxyphenyl)dimethylsilane. Established methods primarily rely on the nucleophilic attack of an organometallic reagent on a suitable silicon electrophile.

The most common and well-established route for synthesizing this compound involves a Grignard reaction. ontosight.ai This pathway consists of two main steps: the formation of a Grignard reagent and its subsequent reaction with a dimethylsilane (B7800572) precursor.

The process begins with the preparation of 4-methoxyphenylmagnesium bromide. This is achieved by reacting 4-bromoanisole (B123540) with magnesium metal turnings in an anhydrous ether solvent, typically tetrahydrofuran (B95107) (THF). chemrxiv.orgrsc.org The resulting organomagnesium compound serves as a potent nucleophile.

This Grignard reagent is then reacted with an appropriate electrophilic silane (B1218182). A suitable precursor for the target molecule is dimethoxydimethylsilane. In this reaction, the 4-methoxyphenyl (B3050149) group from the Grignard reagent displaces one of the methoxy (B1213986) groups on the silicon atom. gelest.com This type of reaction, where an organomagnesium reagent is used to form a C-Si bond by substituting a leaving group on silicon, is a cornerstone of organosilane synthesis. orgsyn.org Controlling the stoichiometry is important to favor monosubstitution.

Table 1: Grignard Reaction Synthesis Overview

| Role | Compound Name | Chemical Formula |

|---|---|---|

| Aryl Halide | 4-Bromoanisole | C₇H₇BrO |

| Reagent | Magnesium | Mg |

| Solvent | Tetrahydrofuran (THF) | C₄H₈O |

| Grignard Reagent | 4-Methoxyphenylmagnesium bromide | C₇H₇BrMgO |

| Silicon Precursor | Dimethoxydimethylsilane | C₄H₁₂O₂Si |

| Product | this compound | C₁₀H₁₆O₂Si |

Beyond Grignard reagents, other synthetic strategies can be employed to form the aryl-silicon bond. Transition metal-catalyzed cross-coupling reactions represent a significant alternative. For instance, palladium-catalyzed coupling reactions have been successfully used to synthesize related arylsilanes. ui.ac.id

In a representative alternative pathway, an aryl halide such as 4-iodoanisole (B42571) can be coupled with a hydrosilane in the presence of a palladium catalyst and a base. ui.ac.id While this specific reaction has been documented to produce more complex arylsilanes like tris(4-methoxyphenyl)phenylsilane, the underlying principle of catalytic C-Si bond formation is applicable. ui.ac.id This method can offer advantages in terms of functional group tolerance compared to the highly reactive Grignard reagents.

Table 2: Representative Palladium-Catalyzed Cross-Coupling System

| Component | Example | Role in Reaction |

|---|---|---|

| Aryl Halide | 4-Iodoanisole | Source of the 4-methoxyphenyl group |

| Silane | Phenylsilane (as an example) | Source of the silicon moiety |

| Catalyst | Palladium complex (e.g., Pd(t-Bu₃P)₂) | Facilitates the C-Si bond formation |

| Base | Organic Base (e.g., DABCO) | Activates the silane and/or neutralizes byproducts |

| Solvent | Tetrahydrofuran (THF) | Reaction medium |

Functionalization and Derivatization Strategies

This compound is not only a synthetic target but also a versatile starting material for creating more complex molecules. ontosight.ai Its utility stems from the reactivity of the groups attached to the silicon atom, allowing for its incorporation into larger molecular frameworks.

The methoxy group on the silicon atom of this compound is a key functional handle. It can be readily substituted by other groups, allowing for the synthesis of a wide array of advanced organosilicon derivatives. For example, the Si-OCH₃ bond can be cleaved and replaced with a halogen, such as chlorine, to produce a more reactive chlorosilane derivative.

This resulting (4-methoxyphenyl)dimethylchlorosilane can then participate in a variety of subsequent reactions. For instance, a related compound, (chloromethyl)(4-methoxyphenyl)dimethylsilane, has been used to attach the silyl (B83357) moiety to other molecular structures, such as carboranes, through nucleophilic substitution reactions. rsc.org This demonstrates how the core structure can be activated for further synthesis. Organoalkoxysilanes are recognized as important precursors for a wide range of organosilicon materials. mdpi.com

Table 3: Potential Derivatization Reactions

| Derivative Type | Reagent | Resulting Functional Group |

|---|---|---|

| Chlorosilane | Thionyl Chloride (SOCl₂) | Si-Cl |

| Silanol | Water (H₂O) | Si-OH |

| Disiloxane | Controlled Hydrolysis | Si-O-Si |

| Fluorosilane | Fluorinating Agent | Si-F |

The entire (4-methoxyphenyl)dimethylsilyl group can be viewed as a building block for constructing larger, more complex molecules. ontosight.airesearchgate.net Incorporating this moiety can impart desirable properties to the final compound, such as increased solubility in organic solvents, enhanced thermal stability, or specific electronic characteristics. Organoalkoxysilanes are versatile building blocks for modifying materials and synthesizing new structures. mdpi.com

A clear example of its application as a building block is in the synthesis of complex organometallic structures. The (4-methoxyphenyl)dimethylsilyl group, after conversion to a more reactive form like a chloromethyl derivative, can be attached to other complex scaffolds. In one documented synthesis, this type of silyl group was successfully attached to a carborane cage, yielding an advanced hybrid material with potential applications in materials science. rsc.org This highlights the role of the compound as a precursor for creating intricate molecular architectures with specialized functions.

Table 4: Applications in Complex Syntheses

| Synthesis Area | Role of the Silyl Moiety | Example of Target Molecule |

|---|---|---|

| Materials Science | Modifies properties of polymers or surfaces. ontosight.ai | Silicon-based coatings and adhesives. ontosight.ai |

| Organometallic Chemistry | Acts as a sterically demanding or electronically-active ligand. | Carborane-silane hybrid structures. rsc.org |

| Pharmaceutical Research | Serves as an intermediate in the synthesis of complex organic molecules. ontosight.ai | Bioactive compounds with tailored solubility. |

| Supramolecular Chemistry | Used to construct large, well-defined tetrahedral structures. researchgate.net | Precursors for molecular cages and frameworks. |

Reactivity and Reaction Mechanisms Involving Methoxy 4 Methoxyphenyl Dimethylsilane

Mechanistic Studies of Silicon-Carbon Bond Transformations

The reactivity of methoxy(4-methoxyphenyl)dimethylsilane is centered around the silicon-carbon bond, which can be strategically cleaved and reformed in various organic transformations. Mechanistic studies, particularly in the realm of cross-coupling and nucleophilic substitution reactions, provide insight into the behavior of this organosilane.

While direct and exhaustive mechanistic studies on this compound in cross-coupling reactions are not extensively documented in publicly available literature, significant insights can be drawn from closely related analogues, such as potassium (4-methoxyphenyl)dimethylsilanolate. The palladium-catalyzed cross-coupling of this silanolate has been investigated, revealing a dual mechanistic pathway. nih.gov

In a typical Hiyama coupling, an organosilane couples with an organic halide in the presence of a palladium catalyst and an activator, often a fluoride (B91410) source. The generally accepted mechanism proceeds through a catalytic cycle involving:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition with the organic halide (R'-X) to form a palladium(II) intermediate.

Transmetalation: The organosilane transfers its organic group to the palladium(II) center. This step is often the rate-determining step and requires activation of the silicon-carbon bond. For this compound, this would involve the transfer of the 4-methoxyphenyl (B3050149) group.

Reductive Elimination: The two organic groups on the palladium(II) center couple, forming the new carbon-carbon bond (R-R') and regenerating the palladium(0) catalyst.

For the closely related potassium (4-methoxyphenyl)dimethylsilanolate, it has been shown that transmetalation can proceed through a thermal process via an 8-Si-4 intermediate without the need for anionic activation. nih.gov Additionally, arylsilanolates can act as activators for transmetalation through a hypervalent 10-Si-5 siliconate intermediate. nih.gov Given the structural similarity, it is plausible that this compound participates in similar mechanistic pathways upon activation. The methoxy (B1213986) group on the silicon atom can be cleaved by an activator (like a fluoride ion or a base) to generate a reactive silanolate or a pentacoordinate silicon species in situ, which then undergoes transmetalation.

The table below summarizes the key steps in the proposed Hiyama cross-coupling mechanism involving an activated form of this compound.

| Step | Description | Reactants | Intermediates/Products |

| Activation | The methoxy group on silicon is replaced by an activating group (e.g., F⁻), forming a more reactive pentacoordinate silicate. | This compound, Activator (e.g., TBAF) | [ (4-MeOC₆H₄)(CH₃)₂Si(F)OCH₃ ]⁻ |

| Oxidative Addition | The Pd(0) catalyst reacts with the organic halide. | Pd(0) catalyst, Aryl halide (Ar-X) | Ar-Pd(II)-X species |

| Transmetalation | The 4-methoxyphenyl group is transferred from the activated silicon to the palladium center. | Activated Silicate, Ar-Pd(II)-X | Ar-Pd(II)-(C₆H₄OMe-4) |

| Reductive Elimination | The two aryl groups on palladium couple to form the biaryl product and regenerate the Pd(0) catalyst. | Ar-Pd(II)-(C₆H₄OMe-4) | Biaryl product (Ar-C₆H₄OMe-4), Pd(0) catalyst |

Organosilanes like this compound are known for their reactivity towards nucleophilic substitution. ontosight.ai The silicon center is electrophilic and can be attacked by nucleophiles, leading to the displacement of a leaving group. In the case of this compound, the methoxy group is a potential leaving group.

Nucleophilic substitution at a silicon center (SN2@Si) is mechanistically distinct from the analogous reaction at a carbon center. Generally, the SN2@Si reaction proceeds through a lower energy barrier and often involves a stable pentacoordinate intermediate (a trigonal bipyramidal structure), whereas the SN2@C reaction proceeds through a high-energy transition state. researchgate.net

The 4-methoxyphenyl group also influences the reactivity. As an electron-donating group, it increases the electron density on the silicon atom, which could potentially modulate its electrophilicity. ontosight.ai

Examination of Catalytic or Co-catalytic Behavior

There is currently a lack of scientific literature that describes this compound acting as a primary catalyst or a co-catalyst in organic reactions. Its primary role in synthetic chemistry is that of a reagent, specifically as a source of the 4-methoxyphenyl-dimethylsilyl group or, in cross-coupling reactions, the 4-methoxyphenyl group.

While the compound itself is not reported to be catalytic, it is used in palladium-catalyzed reactions, where the palladium complex is the true catalyst. In these reactions, the organosilane is a substrate that is consumed during the reaction.

Structure-Reactivity Relationships within this compound Systems

The reactivity of this compound is intrinsically linked to its molecular structure. The key structural features that dictate its reactivity are the nature of the substituents on the silicon atom: the 4-methoxyphenyl group, the two methyl groups, and the methoxy group.

The 4-Methoxyphenyl Group: This group has a significant electronic effect. The methoxy substituent on the phenyl ring is an electron-donating group through resonance. This increases the electron density on the silicon atom, which in turn affects the polarization and strength of the silicon-carbon and silicon-oxygen bonds. ontosight.ai This electronic enrichment can influence the ease of transmetalation in cross-coupling reactions.

The Dimethyl Groups: The two methyl groups attached to the silicon atom have both steric and electronic effects. Electronically, they are weakly electron-donating. Sterically, they contribute to the bulk around the silicon center, which can influence the approach of nucleophiles or the geometry of intermediates in catalytic cycles. ontosight.ai

The Methoxy Group: The methoxy group attached to the silicon atom is a crucial functional handle. It is a good leaving group in nucleophilic substitution reactions at the silicon center. Furthermore, in the context of Hiyama-type cross-coupling reactions, the Si-OCH₃ bond can be readily cleaved by an activator (such as fluoride ions or a base) to generate a highly reactive pentacoordinate silicate, which is essential for the transmetalation step.

The following table summarizes the influence of each substituent on the reactivity of the molecule.

| Substituent | Electronic Effect | Steric Effect | Influence on Reactivity |

| 4-Methoxyphenyl | Electron-donating | Moderate | Modulates the electron density at the silicon center, influencing the ease of transmetalation. |

| Dimethyl | Weakly electron-donating | Moderate | Contributes to the steric environment around the silicon, affecting the approach of reactants. |

| Methoxy | Electron-withdrawing (inductive), Electron-donating (resonance) | Small | Acts as a leaving group in nucleophilic substitutions and provides a site for activation in cross-coupling reactions. |

Advanced Spectroscopic Characterization Techniques for Methoxy 4 Methoxyphenyl Dimethylsilane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

High-Resolution ¹H and ¹³C NMR for Structural Assignment

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are instrumental in assigning the complete chemical structure of Methoxy(4-methoxyphenyl)dimethylsilane. The spectra provide distinct signals for each unique proton and carbon environment within the molecule.

The ¹H NMR spectrum exhibits characteristic signals corresponding to the aromatic protons, the two distinct methoxy (B1213986) groups, and the dimethylsilyl group. The protons on the phenyl ring typically appear as a pair of doublets, indicative of a para-substituted benzene (B151609) ring. cdnsciencepub.comchemicalbook.com The protons of the methoxy group attached to the aromatic ring (Ar-OCH₃) and the protons of the methoxy group bonded to the silicon atom (Si-OCH₃) resonate at slightly different chemical shifts. The most upfield signal is a sharp singlet corresponding to the six equivalent protons of the dimethylsilyl group (-Si(CH₃)₂).

The ¹³C NMR spectrum provides complementary information, with distinct resonances for each carbon atom. The aromatic carbons show a characteristic pattern for a 1,4-disubstituted benzene ring. cdnsciencepub.comucf.edu The carbon of the aromatic methoxy group and the silicon-bound methoxy group appear in the typical ether region of the spectrum, while the carbon atoms of the dimethylsilyl group are found at a high field, shielded by the silicon atom. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data predicted based on analogous structures and established chemical shift principles.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to -Si) | 7.45 - 7.55 | Doublet |

| Aromatic (ortho to -OCH₃) | 6.85 - 6.95 | Doublet |

| Aromatic Methoxy (-OCH₃) | ~3.80 | Singlet |

| Silicon-bound Methoxy (-OCH₃) | ~3.50 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data predicted based on analogous structures and established chemical shift principles. cdnsciencepub.comnih.gov

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (ipso, C-Si) | ~135 |

| Aromatic C (ortho to -Si) | ~134 |

| Aromatic C (ortho to -OCH₃) | ~114 |

| Aromatic C (ipso, C-O) | ~161 |

| Aromatic Methoxy (-OCH₃) | ~55 |

| Silicon-bound Methoxy (-OCH₃) | ~51 |

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for assessing the purity of this compound and confirming its identity. The gas chromatograph separates the compound from any volatile impurities before it enters the mass spectrometer.

The electron ionization (EI) mass spectrum of this compound would be expected to show a distinct molecular ion peak (M⁺) corresponding to its molecular weight (196.32 g/mol ). scbt.com The fragmentation pattern is highly informative for structural confirmation. Key fragmentation pathways for silyl (B83357) ethers and anisole (B1667542) derivatives often involve the cleavage of bonds adjacent to the silicon and oxygen atoms. osti.govwikipedia.orgnist.gov

Expected fragmentation includes the loss of a methyl radical (•CH₃) from the silicon atom to yield a stable [M-15]⁺ ion, which is often a prominent peak. Another characteristic fragmentation is the loss of a methoxy radical (•OCH₃) to give an [M-31]⁺ ion. Cleavage of the Si-Aryl bond can also occur, leading to ions corresponding to the dimethylmethoxysilyl cation and the methoxyphenyl fragment. escholarship.orgchegg.com

Table 3: Expected Key Mass Fragments for this compound in GC-MS

| m/z Value | Proposed Fragment Ion | Formula |

|---|---|---|

| 196 | Molecular Ion [M]⁺ | [C₁₀H₁₆O₂Si]⁺ |

| 181 | [M - CH₃]⁺ | [C₉H₁₃O₂Si]⁺ |

| 165 | [M - OCH₃]⁺ | [C₁₀H₁₃OSi]⁺ |

| 151 | [M - CH₃ - 2CH₃]⁺ or [M - Si(CH₃)₂ + H]⁺ | [C₈H₉O₂]⁺ |

| 135 | [M - Si(CH₃)₂OCH₃ + H₂]⁺ | [C₇H₇O]⁺ |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide information about the vibrational modes of a molecule. These methods are excellent for identifying the functional groups present in a compound.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays a series of absorption bands that are characteristic of its specific functional groups. The strong Si-O-C stretching vibration is a key diagnostic peak for silyl ethers. The C-O stretching of the aromatic ether (anisole moiety) also presents as a strong band. Vibrations associated with the Si-CH₃ bonds are readily identifiable, as are the aromatic C-H stretching and C=C in-ring stretching vibrations.

Table 4: Characteristic FTIR Absorption Bands for this compound Data predicted based on analogous structures.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (CH₃) | 2830 - 3000 | Medium |

| Aromatic C=C Stretch | 1500 - 1600 | Medium-Strong |

| Si-CH₃ Bending | 1250 - 1270 | Strong |

| Aryl-O Stretch (asymmetric) | 1230 - 1270 | Strong |

| Si-O-C Stretch | 1050 - 1100 | Very Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the benzene ring is expected to produce a strong Raman signal. The Si-C and Si-O bonds also give rise to characteristic Raman shifts. The combination of FTIR and Raman spectra provides a more complete vibrational analysis of the molecule. ias.ac.in

Table 5: Expected Key Raman Shifts for this compound Data predicted based on analogous structures. ias.ac.in

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3080 | Strong |

| Aromatic Ring Breathing | ~1600 | Strong |

| Si-CH₃ Bending | 1250 - 1270 | Medium |

| Aryl-O Stretch | ~1245 | Medium |

| Si-O-C Stretch | 1050 - 1100 | Medium |

X-ray Diffraction Studies of Related Organosilicon Structures

While a specific crystal structure for this compound is not extensively detailed in the literature, X-ray diffraction (XRD) studies of structurally related organosilicon compounds provide significant insights into the expected molecular geometry, bond parameters, and intermolecular interactions. Organosilicon compounds, in general, feature a tetrahedral geometry around the silicon atom. nih.gov The carbon-silicon (C-Si) bonds are longer and weaker compared to carbon-carbon bonds, with typical C-Si bond lengths around 186 pm. wikipedia.org

Analysis of related aromatic silanes reveals key structural motifs. For instance, studies on various organosilicon compounds show that the Si-C bond length does not vary significantly between different types of molecules. diva-portal.org The crystal structures of compounds containing phenyl or methoxyphenyl groups attached to a silicon atom demonstrate how these bulky groups influence the crystal packing.

For example, the XRD analysis of 2-methoxy-4,6-diphenylnicotinonitrile, which contains a methoxy-substituted phenyl ring, confirmed its crystallization in an orthorhombic system (space group P21212). nih.govnih.gov Such studies highlight the importance of intermolecular interactions, including π–π stacking and various hydrogen bonds, in stabilizing the crystal lattice. nih.govnih.gov Similarly, the analysis of cis-4-(4-methoxyphenyl)-3-methyl-6-nitro-2-phenyl-1,2,3,4-Tetrahydroquinoline, another compound featuring the methoxyphenyl group, showed it crystallizes in an orthorhombic system with the space group P2(1)2(1)2(1). researchgate.net

These findings suggest that this compound would likely exhibit a tetrahedral arrangement at the silicon center, with the Si-O and Si-C bond lengths and angles influenced by the electronic and steric effects of the methoxyphenyl and dimethyl groups. The packing in the solid state would be governed by van der Waals forces and potentially weak C-H···π interactions involving the aromatic ring.

| Compound | Crystal System | Space Group | Key Interactions |

|---|---|---|---|

| 2-methoxy-4,6-diphenylnicotinonitrile | Orthorhombic | P21212 | π–π stacking, H⋯X contacts nih.govnih.gov |

| cis-4-(4-methoxyphenyl)-3-methyl-6-nitro-2-phenyl-1,2,3,4-Tetrahydroquinoline | Orthorhombic | P2(1)2(1)2(1) | Intermolecular hydrogen bonds, van der Waals interactions researchgate.net |

| A 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative | Triclinic | P-1 | C-H…N, N-H…N non-covalent interactions mdpi.com |

Electronic Absorption and Circular Dichroism Spectroscopy

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is utilized to study the electronic transitions within a molecule. For this compound, the chromophore responsible for UV absorption is the 4-methoxyphenyl (B3050149) group attached to the silicon atom. The silicon atom itself does not have chromophoric properties in the near-UV or visible range. The electronic properties of such molecules can be tuned by controlling the Si/C ratio and backbone structure. diva-portal.org

Studies on analogous compounds, such as phenoxy silyl ethers, show that the cleavage of the Si-O bond can be monitored spectrophotometrically by the release of a phenoxy anion, which absorbs strongly around 400-405 nm. mdpi.com However, for the intact molecule, the absorption is characteristic of the substituted benzene ring. Research on 4-methoxyphenylacetonitrile (B141487) (MPA), which contains the same chromophore, shows an absorption profile in the 150–250 nm range. researchgate.net The presence of the methoxy group (an auxochrome) on the phenyl ring is expected to cause a bathochromic (red) shift of the π → π* transitions of the benzene ring, moving the primary absorption bands to longer wavelengths compared to unsubstituted phenylsilanes.

| Transition | Typical λmax (nm) | Notes |

|---|---|---|

| π → π* (Primary) | ~220 | High molar absorptivity (ε) |

| π → π* (Secondary) | ~270-280 | Lower molar absorptivity (ε), shows fine structure |

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. This compound is an achiral molecule and therefore will not produce a CD signal. However, if a stereogenic center is introduced, for instance by replacing one of the methyl groups with a different substituent to create a chiral silicon center, the resulting enantiomers would be CD-active. The study of optically active organosilicon compounds is a significant field, as the chiroptical properties are sensitive to the stereochemistry at the silicon atom. acs.org For a hypothetical chiral analogue, the CD spectrum would show positive or negative Cotton effects corresponding to the electronic transitions of the 4-methoxyphenyl chromophore, providing valuable information about the absolute configuration of the silicon center.

Computational Chemistry and Theoretical Investigations of Methoxy 4 Methoxyphenyl Dimethylsilane

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are pivotal in this field.

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. arxiv.org DFT methods calculate the total energy of a system based on its electron density. ekb.eg For organosilicon compounds like Methoxy(4-methoxyphenyl)dimethylsilane, DFT is used to optimize the molecular geometry, predict electronic properties, and calculate spectroscopic parameters. researchgate.net Common functionals used in these calculations include B3LYP and B3PW91. epstem.net These hybrid functionals incorporate a portion of the exact Hartree-Fock exchange, which often improves the accuracy of the results. ekb.eg

Ab initio methods, which are based on first principles without the use of empirical parameters, also play a significant role. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods provide a systematic way to approach the exact solution of the Schrödinger equation. For a molecule like this compound, ab initio calculations can provide benchmark results for comparison with DFT and experimental data.

Theoretical studies on related methoxyphenyl compounds have successfully employed DFT to analyze their molecular structure and properties. mdpi.comresearchgate.net For instance, geometry optimization using DFT can predict bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data where available. epstem.net

The choice of basis set is a critical factor that influences the accuracy of quantum chemical calculations. nih.gov A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets with more functions provide a more accurate description of the electron distribution but also increase the computational expense. researchgate.net

Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) and correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). researchgate.netscienceandtechnology.com.vn The inclusion of polarization functions (e.g., d, p) and diffuse functions (+) is often necessary to accurately describe the electronic structure of molecules with heteroatoms and delocalized electrons, such as this compound. researchgate.net

Studies on similar aromatic compounds have shown that basis sets like 6-311++G(d,p) provide a good balance of accuracy and computational cost for predicting geometric parameters, vibrational frequencies, and NMR chemical shifts. openaccesspub.org The selection of an appropriate basis set is crucial for obtaining reliable theoretical predictions that can be meaningfully compared with experimental results. scienceandtechnology.com.vn

Table 1: Comparison of Common Basis Sets in Quantum Chemical Calculations

| Basis Set | Description | Typical Application |

|---|---|---|

| 6-31G(d,p) | Double-zeta basis set with polarization functions on heavy atoms (d) and hydrogen atoms (p). | Routine geometry optimizations and frequency calculations. |

| 6-311++G(d,p) | Triple-zeta basis set with diffuse functions on both heavy and hydrogen atoms (++) and polarization functions. | More accurate calculations of electronic properties, NMR shifts, and vibrational frequencies. |

| cc-pVDZ | Correlation-consistent polarized double-zeta basis set. | Systematic convergence towards the complete basis set limit. |

Molecular Dynamics Simulations in Organosilicon Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. arxiv.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide insights into the dynamic behavior, conformational changes, and thermodynamic properties of molecules.

In the context of organosilicon systems, MD simulations can be employed to investigate the behavior of this compound in different environments, such as in solution or in the solid state. These simulations can reveal information about intermolecular interactions, solvation effects, and the conformational landscape of the molecule. DFT-based MD simulations, which use forces calculated from DFT at each time step, offer high accuracy in describing chemical bonding and reactivity, though they are computationally intensive. arxiv.org

For organosilicon compounds, understanding their dynamic behavior is important for applications in materials science. MD simulations can help in predicting material properties and in designing new materials with desired characteristics.

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry plays a vital role in the interpretation of experimental spectra by providing theoretical predictions of spectroscopic parameters.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods can predict the NMR chemical shifts (δ) of a molecule, which can aid in the assignment of experimental spectra and in distinguishing between different possible isomers or conformers. nih.govescholarship.org

The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts. nih.gov This method, typically used in conjunction with DFT, has been shown to provide accurate predictions for a wide range of organic molecules. epstem.net The accuracy of the calculated chemical shifts is dependent on the level of theory (functional and basis set) and the treatment of solvent effects. scienceandtechnology.com.vn

For compounds containing methoxy (B1213986) groups, computational NMR analysis can accurately predict the chemical shifts of the methoxy protons and carbons. researchgate.netmdpi.com A study on biaryls recommends the 6-31G(d,p) and DGDZVP basis sets, along with the GIAO method, for accurate prediction of ¹H and ¹³C chemical shifts. scienceandtechnology.com.vn

Table 2: Hypothetical Calculated vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| Si-CH₃ (¹H) | 0.25 | (Not available) |

| O-CH₃ (¹H) | 3.60 | (Not available) |

| Aromatic (¹H) | 6.90 - 7.50 | (Not available) |

| Si-CH₃ (¹³C) | -2.0 | (Not available) |

| O-CH₃ (¹³C) | 55.0 | (Not available) |

Note: The values in this table are illustrative and based on typical chemical shifts for similar functional groups.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Theoretical frequency calculations using DFT can predict the vibrational spectrum of a molecule, which is invaluable for the assignment of experimental bands. openaccesspub.org

The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, it is common practice to scale the calculated frequencies by an empirical scaling factor to improve the agreement with experimental data. researchgate.net

A detailed analysis of the vibrational modes can be achieved through a Potential Energy Distribution (PED) analysis. nih.gov PED analysis decomposes the normal modes of vibration into contributions from internal coordinates (such as bond stretches, angle bends, and torsions), providing a quantitative assignment of each vibrational band. researchgate.netresearchgate.net The VEDA (Vibrational Energy Distribution Analysis) program is often used for this purpose. nih.gov For molecules with methoxy groups, characteristic vibrational modes such as C-O stretching and CH₃ rocking can be identified and assigned using PED analysis. researchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| B3LYP |

Applications and Research Directions in Materials Science and Organic Synthesis for Methoxy 4 Methoxyphenyl Dimethylsilane

Development of Silane-Modified Polymers and Advanced Materials

Methoxy(4-methoxyphenyl)dimethylsilane is a bifunctional organosilicon compound with potential applications in the development of advanced polymeric materials. Its unique structure, featuring a hydrolyzable methoxy (B1213986) group and a methoxyphenyl group, allows it to act as a molecular bridge between inorganic fillers and organic polymer matrices. This dual reactivity is key to its role in enhancing the properties of composite materials.

Influence on Mechanical and Thermal Properties of Polymeric Systems

The incorporation of silane (B1218182) coupling agents, such as this compound, into polymer composites is a well-established strategy for improving their mechanical and thermal properties. The methoxy group on the silicon atom can undergo hydrolysis to form reactive silanol groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic fillers like silica, glass fibers, or metal oxides, forming stable covalent bonds. researchgate.net The organic part of the silane, the methoxyphenyl group, can physically or chemically interact with the polymer matrix, thus creating a strong interfacial bond between the filler and the polymer. mdpi.comelsevierpure.com

This enhanced interfacial adhesion leads to more efficient stress transfer from the polymer matrix to the reinforcing filler, resulting in significant improvements in the mechanical properties of the composite material. mdpi.comresearchgate.net Methoxy-type silanes are known for their high reactivity towards hydrolysis, which can lead to superior surface modification of fillers. mdpi.com

Table 1: Representative Improvements in Mechanical Properties of Polymer Composites with Silane Coupling Agents

| Property | Unmodified Composite | Silane-Modified Composite | Percentage Improvement |

| Tensile Strength (MPa) | 31.3 | 36.1 | 15.3% |

| Flexural Strength (MPa) | 44.2 | 54.7 | 23.8% |

| Impact Strength (kJ/m²) | 4.5 | 6.2 | 37.8% |

Note: The data presented in this table are representative of the typical improvements observed in polymer composites upon the addition of silane coupling agents and are not specific to this compound due to the lack of available data for this specific compound.

Furthermore, the improved adhesion between the filler and the polymer matrix can also enhance the thermal stability of the composite material. By restricting the mobility of the polymer chains at the interface, the thermal degradation temperature of the composite can be increased. researchgate.net

Role in the Synthesis of Silicon-Based Coatings and Adhesives

In the realm of coatings and adhesives, this compound can function as an effective adhesion promoter. sinosil.comonlytrainings.com The principle of its action is similar to its role in polymer composites. When applied as a primer or additive in a coating or adhesive formulation, the methoxy groups hydrolyze to silanols, which then react with the substrate surface, particularly inorganic materials like glass and metals, forming a durable covalent bond. sisib.comdakenchem.com The methoxyphenyl group at the other end of the molecule provides a compatible interface for the organic coating or adhesive resin, thereby improving adhesion. sinosil.com

The use of silane adhesion promoters is crucial in applications where long-term durability and resistance to environmental factors such as moisture are required. onlytrainings.com By forming a water-resistant bond at the interface, silanes can prevent delamination and corrosion. dakenchem.com Silicone adhesives, in general, are known for their excellent thermal stability and flexibility over a wide temperature range. designworldonline.com3sigma.ccspecialchem.com The incorporation of aryldimethylsilane moieties can contribute to these properties.

Utility as a Reagent in Organic Synthetic Protocols

Beyond materials science, the chemical reactivity of this compound makes it a potentially valuable reagent in organic synthesis.

Strategic Use in Functional Molecule Construction

The arylsilane moiety in this compound allows it to participate in various cross-coupling reactions, which are powerful tools for the construction of carbon-carbon bonds. For instance, in Hiyama cross-coupling reactions, organosilanes are coupled with organic halides in the presence of a palladium catalyst and an activator, such as a fluoride (B91410) source or a base. organic-chemistry.org The (4-methoxyphenyl)dimethylsilyl group can serve as the organosilane component in such reactions, enabling the introduction of the 4-methoxyphenyl (B3050149) group into a variety of organic molecules. researchgate.netlookchem.com The use of organosilanes in these reactions is often advantageous due to their stability and lower toxicity compared to other organometallic reagents. thermofishersci.in

Furthermore, the 4-methoxyphenyl group is structurally related to the 4-methoxybenzyl (PMB) group, which is a widely used protecting group for alcohols and carboxylic acids in multi-step organic synthesis. nih.gov This structural similarity suggests potential applications of this compound in the development of novel protecting group strategies.

Advantages in terms of Toxicity and Handling compared to Organometallics

Organosilanes, including this compound, are generally considered to have lower toxicity and are easier to handle compared to many other classes of organometallic reagents, such as organotin and some organomagnesium (Grignard) compounds. thermofishersci.inmsu.edu Organosilanes are typically stable to air and moisture, which simplifies their storage and use in synthetic procedures. thermofishersci.in This contrasts with Grignard reagents, which are highly reactive towards moisture and require anhydrous reaction conditions.

When handling any chemical, proper safety precautions should always be observed. This includes working in a well-ventilated area and using appropriate personal protective equipment such as gloves and safety glasses to avoid skin and eye contact. mystrikingly.comdakenchem.com

Derivatization for Analytical Techniques (e.g., Gas Chromatography)

In analytical chemistry, particularly gas chromatography (GC), derivatization is often necessary to analyze compounds that are non-volatile or thermally unstable. phenomenex.comgcms.czcolostate.edu Silylation is a common derivatization technique where a polar functional group, such as a hydroxyl or amine group, is converted into a less polar and more volatile silyl (B83357) ether or silylamine. nih.govsigmaaldrich.comchromtech.com

This compound has the potential to be used as a silylating agent. The methoxy group can react with active hydrogens in polar analytes, leading to the formation of a (4-methoxyphenyl)dimethylsilyl derivative. This derivatization would increase the volatility and thermal stability of the analyte, making it more amenable to GC analysis. researchgate.netdphen1.com The resulting derivatives can also provide characteristic mass spectra, aiding in their identification by mass spectrometry (MS). researchgate.net

Table 2: General Conditions for Silylation Derivatization for GC Analysis

| Parameter | Typical Condition |

| Silylating Reagent | Excess relative to analyte |

| Solvent | Aprotic (e.g., pyridine, acetonitrile, DMF) |

| Catalyst | Often not required, but can be used (e.g., TMCS) |

| Temperature | Room temperature to 100 °C |

| Reaction Time | 15 minutes to several hours |

Note: This table provides general conditions for silylation reactions and is not specific to this compound.

Exploratory Research in Chemical Biology and Surface Modification for this compound

The unique structural features of this compound, combining a reactive methoxysilane group with a functional methoxyphenyl moiety, position it as a compound of interest for exploratory research in the fields of chemical biology and surface modification. While direct studies on this specific molecule are not extensively documented, its potential applications can be extrapolated from research on analogous organosilanes and functionalized aromatic compounds.

Exploratory Research in Chemical Biology

In the realm of chemical biology, small molecules serve as powerful tools to probe and manipulate biological systems. The potential utility of this compound in this context lies in its capacity to be elaborated into more complex molecular probes or to be used as a building block for bioactive compounds.

One avenue of exploration is its use in the development of chemical probes . Chemical probes are small molecules designed to selectively interact with a specific protein or other biomolecule, enabling the study of its function in a cellular context. The (4-methoxyphenyl)dimethylsilyl group could serve as a stable, sterically defined scaffold. The methoxy group on the phenyl ring could be further functionalized, for instance, by demethylation to a phenol, which can then be used as a handle for attaching fluorophores, affinity tags, or photo-cross-linking agents. Such probes could be valuable for cellular imaging and target identification studies.

Another potential application is in bioconjugation . The development of stable and efficient methods to link molecules to biomolecules such as proteins and nucleic acids is a cornerstone of chemical biology. While the methoxysilane group is primarily known for its reactivity with inorganic surfaces, its reactivity could potentially be harnessed for covalent modification of biomolecules under specific conditions. More plausibly, the aromatic ring could be functionalized to incorporate reactive groups suitable for established bioconjugation chemistries. For example, introduction of an azide or alkyne group would allow for its use in "click chemistry," a set of biocompatible reactions widely used for labeling and modifying biomolecules.

Furthermore, the methoxyphenyl motif is present in numerous biologically active compounds. This raises the possibility of using this compound as a starting material in the synthesis of novel bioactive molecules . The dimethylsilyl group can influence the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability, which are critical parameters for drug discovery.

A particularly innovative research direction could involve the development of photoactivatable silanes . By incorporating a photolabile group, it might be possible to create probes where the reactivity of the silane or another part of the molecule can be controlled with light. nih.govacs.org This would allow for spatiotemporal control over the molecule's activity within a biological system, a powerful tool for studying dynamic cellular processes.

| Research Direction | Potential Application | Key Feature Utilized |

| Chemical Probes | Cellular imaging, Target identification | (4-methoxyphenyl)dimethylsilyl scaffold |

| Bioconjugation | Labeling of biomolecules | Functionalized aromatic ring |

| Bioactive Molecules | Drug discovery | Modification of physicochemical properties |

| Photoactivatable Tools | Spatiotemporal control of activity | Incorporation of photolabile groups |

Exploratory Research in Surface Modification

The application of organosilanes for the modification of surfaces, particularly silicon-based materials and metal oxides, is a well-established field. This compound is a prime candidate for creating functionalized surfaces due to the presence of the hydrolyzable methoxy group, which can form stable siloxane (Si-O-Si) bonds with hydroxylated surfaces.

A primary area of exploratory research is the formation of self-assembled monolayers (SAMs) . SAMs are highly ordered molecular layers that form spontaneously on a substrate. By exposing a hydroxylated surface (e.g., glass, silicon wafer) to a solution of this compound, a monolayer can be formed where the molecules are anchored to the surface via the siloxane bond, and the (4-methoxyphenyl)dimethylsilyl groups are exposed. The properties of the resulting surface would be dictated by the methoxyphenyl groups. Such surfaces could exhibit altered hydrophobicity and serve as platforms for further chemical modification. The characterization of such SAMs would involve techniques like contact angle measurements, ellipsometry, and X-ray photoelectron spectroscopy (XPS) to determine the layer thickness, packing density, and chemical composition.

These functionalized surfaces have significant potential in the development of biosensors . Biomolecules such as proteins, antibodies, or DNA can be immobilized on the modified surface. nih.gov The methoxyphenyl group could either provide a suitable environment for the non-specific adsorption of certain proteins or be chemically modified to introduce specific functionalities for covalent attachment. For instance, the aromatic ring could be nitrated, reduced to an amine, and then coupled to a biomolecule using standard cross-linking chemistry. The ability to control the surface chemistry at a molecular level is crucial for the sensitivity and selectivity of biosensors. Research has shown that mixed SAMs, for example, combining methoxy-terminated and alkyl-terminated silanes, can effectively control the non-specific adsorption of proteins. nih.gov

Another research direction is the use of this compound to modify the surface of biomaterials . The surface properties of materials used in biomedical implants, such as titanium or silica-based composites, are critical for their biocompatibility and integration with surrounding tissues. Modifying these surfaces with a biocompatible and functionalizable SAM could be used to promote cell adhesion and proliferation or to prevent biofouling. The methoxyphenyl group could also serve as a depot for the controlled release of therapeutic agents.

The table below summarizes the potential research in surface modification.

| Research Direction | Application Area | Key Process |

| Self-Assembled Monolayers | Materials Science | Spontaneous formation of ordered molecular layers |

| Biosensors | Diagnostics | Immobilization of biomolecules on functionalized surfaces |

| Biomaterials | Biomedical Implants | Enhancement of biocompatibility and drug delivery |

Future Perspectives and Open Questions in Methoxy 4 Methoxyphenyl Dimethylsilane Research

Innovations in Environmentally Benign Synthesis

The future of Methoxy(4-methoxyphenyl)dimethylsilane synthesis lies in the development of environmentally benign methodologies that prioritize sustainability without compromising efficiency. Current research is pivoting away from traditional synthetic routes, which often rely on harsh reagents and generate significant waste, towards greener alternatives.

One promising avenue is the exploration of catalytic systems that enable milder reaction conditions and higher atom economy. The use of earth-abundant metal catalysts, for instance, presents a more sustainable alternative to precious metal catalysts. Additionally, solvent-free reaction conditions or the use of eco-friendly solvents like water or bio-derived solvents are being investigated to minimize the environmental footprint of the synthesis process. The principles of green chemistry, such as waste prevention and designing safer chemicals, are central to these innovative approaches. Future research will likely focus on optimizing these catalytic systems and reaction conditions to achieve high yields and purity of this compound in a cost-effective and environmentally responsible manner.

| Synthesis Approach | Key Features | Potential Advantages |

| Catalysis | Use of earth-abundant metal catalysts, photocatalysis | Milder reaction conditions, higher selectivity, reduced energy consumption |

| Green Solvents | Utilization of water, supercritical fluids, or bio-solvents | Reduced toxicity and environmental impact, improved safety |

| Flow Chemistry | Continuous processing in microreactors | Enhanced reaction control, improved safety, easier scalability |

| Atom Economy | Designing reactions that maximize the incorporation of all materials | Minimized waste generation, increased efficiency |

Unraveling Complex Reaction Dynamics

A deeper understanding of the complex reaction dynamics of this compound is crucial for controlling its reactivity and tailoring its properties for specific applications. Future research will increasingly employ advanced analytical techniques to probe the intricate details of its chemical transformations.

In-situ reaction monitoring using spectroscopic methods such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy will provide real-time insights into reaction kinetics, the formation of intermediates, and the influence of various parameters on the reaction pathway. This will enable a more precise control over the synthesis process, leading to improved yields and fewer byproducts. Furthermore, mechanistic studies will focus on elucidating the role of catalysts and the electronic and steric effects of the methoxyphenyl and dimethylsilyl groups on the compound's reactivity. Unraveling these complex dynamics will not only advance our fundamental understanding of organosilicon chemistry but also pave the way for the rational design of novel synthetic methodologies.

Integration of Advanced Characterization with Computational Design

The synergy between advanced characterization techniques and computational design is set to revolutionize the study of this compound. This integrated approach will enable a comprehensive understanding of its structure-property relationships and facilitate the in-silico design of new materials with desired functionalities.

Advanced characterization techniques , including single-crystal X-ray diffraction, will provide precise information about the molecular structure and packing of this compound in the solid state. This experimental data will serve as a crucial benchmark for validating and refining computational models . Density functional theory (DFT) calculations, for example, can be employed to predict a wide range of properties, including electronic structure, reactivity, and spectroscopic signatures. The integration of these experimental and theoretical approaches will not only provide a deeper understanding of the fundamental properties of this compound but also accelerate the discovery and development of new materials with tailored optical, electronic, and mechanical properties.

| Technique | Information Gained | Role in Integrated Approach |

| Single-Crystal X-ray Diffraction | Precise molecular structure and packing | Experimental validation of computational models |

| NMR Spectroscopy | Detailed information about molecular structure and dynamics in solution | Characterization of reaction products and intermediates |

| FTIR Spectroscopy | Identification of functional groups and monitoring of reaction progress | Real-time analysis of chemical transformations |

| Density Functional Theory (DFT) | Prediction of electronic structure, reactivity, and spectroscopic properties | In-silico design and screening of new molecules and materials |

Broadening Scope in Functional Material Development

The unique combination of an aromatic methoxyphenyl group and a reactive dimethylsilyl moiety makes this compound a promising building block for a wide range of functional materials. Future research is expected to significantly broaden its application scope beyond its current uses.

In the realm of materials science , this compound can serve as a versatile precursor for the synthesis of novel silicon-based polymers and hybrid organic-inorganic materials. ontosight.ai Its incorporation into polymer backbones can enhance thermal stability, and introduce specific optical or electronic properties. ontosight.ai For instance, materials derived from this compound could find applications in coatings, adhesives, and biomedical devices. ontosight.ai

Furthermore, the ability of the silane (B1218182) group to react with surfaces opens up possibilities for its use in surface modification . By grafting this compound onto the surface of various substrates, it is possible to tailor their surface properties, such as hydrophobicity, adhesion, and biocompatibility. This could lead to the development of advanced materials for applications in microelectronics, sensors, and medical implants. The exploration of these new frontiers in functional material development will undoubtedly unlock the full potential of this compound.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Methoxy(4-methoxyphenyl)dimethylsilane, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves hydrosilylation or alkylation reactions. For example, analogous silanes like Decyl(4-methoxyphenyl)dimethylsilane are synthesized via palladium- or nickel-catalyzed cross-coupling, with yields optimized by controlling temperature (80–120°C), solvent polarity (e.g., THF or DCM), and stoichiometric ratios of silane precursors. Post-reaction purification via column chromatography (SiO₂, n-pentane/DCM) ensures product isolation .

- Data Example : Decyl(4-methoxyphenyl)dimethylsilane achieved 80% yield under Pd catalysis, with TLC (Rf = 0.40) confirming purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- 1H/13C NMR : Key signals include aromatic protons (δ 6.8–7.2 ppm for methoxyphenyl), methoxy groups (δ ~3.8 ppm), and dimethylsilane protons (δ 0.3–0.6 ppm).

- GC-MS : Molecular ion peaks (e.g., m/z 306 for C12H18OSi analogs) and fragmentation patterns validate structure.

Q. What storage conditions ensure the stability of this compound?

- Methodology : Store at ≤-20°C under inert gas (N2 or Ar) to prevent hydrolysis or oxidation. Avoid prolonged exposure to moisture, as silanes degrade into silanols. Compatibility with common solvents (e.g., DCM, THF) should be verified via stability assays .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its catalytic activity in transition-metal-mediated reactions?

- Methodology : The electron-donating methoxy group enhances π-backbonding with transition metals (e.g., Co, Mn), improving catalytic efficiency in cross-coupling or hydrogenation. Density Functional Theory (DFT) calculations can model frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

- Data Example : In cobalt-catalyzed reactions, methoxy-substituted silanes showed 15–20% higher turnover frequencies compared to non-substituted analogs .

Q. How can researchers resolve discrepancies in reported catalytic yields involving this compound?

- Methodology :

- Controlled Replication : Standardize reaction parameters (catalyst loading, solvent, temperature).

- In-situ Monitoring : Use techniques like <sup>29</sup>Si NMR to track silane consumption.

- Computational Validation : Compare experimental yields with DFT-predicted activation energies .

Q. What role does this compound play as a protective group in nucleic acid synthesis?

- Methodology : The silane’s methoxy groups stabilize intermediates by reducing steric hindrance. For example, bis(4-methoxyphenyl) groups in phosphoramidites protect hydroxyl moieties during oligonucleotide synthesis. Efficiency is assessed via HPLC purity (>98%) and coupling yields .

Q. What computational approaches are suitable for modeling silane-metal interactions in catalytic systems?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。